(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL

Catalog No.
S13563828
CAS No.
M.F
C10H14ClNO
M. Wt
199.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-O...

Product Name

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL

IUPAC Name

(3S)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

InChI

InChI=1S/C10H14ClNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1

InChI Key

ZZZAVFSNDMGSOF-JTQLQIEISA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)Cl

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CCO)N)Cl

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL is an organic compound classified as an amino alcohol. Its molecular formula is C10H14ClNOC_{10}H_{14}ClNO, and it has a molecular weight of 199.68 g/mol. The compound features a chiral center at the carbon atom adjacent to the amino group, designated by the (3S) configuration, indicating its specific three-dimensional arrangement. The presence of a hydroxyl group (-OH) and a chloro-substituted aromatic ring contributes to its chemical properties and potential biological activities .

Typical for amino alcohols, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, participating in reactions with electrophiles.
  • Esterification: The hydroxyl group can react with acids to form esters.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes or other derivatives.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceutical compounds.

Research indicates that (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL exhibits potential biological activities, particularly in medicinal chemistry. It may interact with various biomolecules, acting as an inhibitor or modulator of specific enzymes or receptors. The chloro-substituted aromatic ring enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target proteins . Specific studies have focused on its role in inhibiting pathways relevant to disease processes, although detailed mechanisms remain under investigation.

Several methods are available for synthesizing (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL:

  • Conventional synthesis: This involves traditional organic reactions such as nucleophilic substitution and reduction techniques.
  • Continuous flow reactors: In industrial settings, continuous flow reactors are often utilized for large-scale synthesis, allowing for precise control over reaction parameters such as temperature and pressure, ensuring consistent product quality.
  • Chiral resolution: Techniques such as chiral chromatography may be employed to isolate the (3S) enantiomer from racemic mixtures.

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL has several applications across different fields:

  • Medicinal chemistry: Its potential as a therapeutic agent due to its ability to modulate enzyme activity or receptor function.
  • Organic synthesis: As a building block in the synthesis of more complex organic molecules.

The unique combination of functional groups positions it favorably for specific applications in these areas.

Studies have shown that (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL interacts with various molecular targets. Its amino and hydroxyl groups facilitate hydrogen bonding, enhancing its ability to modulate enzyme activity or receptor function. Specific research has focused on its inhibitory effects on certain pathways relevant to disease processes, indicating its potential therapeutic uses .

Several compounds share structural similarities with (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OLC10H14ClNOChiral center with a chloro-substituted aromatic ring
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OLC10H14FNOSimilar structure but contains fluorine instead of chlorine
(3S)-3-Amino-3-(2-methylphenyl)propan-1-OLC10H15NOLacks halogen substitution but retains amino alcohol functionality
(3S)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OLC9H11ClFNOContains both chlorine and fluorine substitutions on different phenyl rings

These compounds exhibit variations in their halogen substituents, which can significantly influence their chemical reactivity and biological activity. The unique combination of functional groups in (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL positions it favorably for specific applications in medicinal chemistry and organic synthesis .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

199.0763918 g/mol

Monoisotopic Mass

199.0763918 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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